4-Chloro-2-methylcrotonaldehyde
Description
Properties
CAS No. |
3330-25-4 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
(E)-4-chloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H7ClO/c1-5(4-7)2-3-6/h2,4H,3H2,1H3/b5-2+ |
InChI Key |
WLADCPLMVBLPJO-GORDUTHDSA-N |
SMILES |
CC(=CCCl)C=O |
Isomeric SMILES |
C/C(=C\CCl)/C=O |
Canonical SMILES |
CC(=CCCl)C=O |
Other CAS No. |
3330-25-4 |
Origin of Product |
United States |
Preparation Methods
Liquid Phase Chlorination
- Reactants : Isoprene monoepoxide dissolved in chloroform and hydrochloric acid.
- Conditions : The reaction is performed under an oxygen atmosphere isolated by a mercury trap, with vigorous stirring and reflux at approximately 95°C.
- Procedure : The isoprene monoepoxide and hydrochloric acid solutions are added dropwise simultaneously over about one hour.
- Workup : After reaction, ice is added, the organic phase is separated and extracted with hexane, washed to neutrality, and dried over anhydrous sodium sulfate.
- Yield : Gas chromatographic analysis shows a 23% yield of 4-chloro-2-methylcrotonaldehyde and a 36% yield of tiglic aldehyde (a side product).
- Isolation : The products are isolated by fractional distillation under reduced pressure.
Vapor Phase Chlorination
- Setup : A vertical glass column (10 mm diameter, 30 cm length) packed with alumina pellets heated to 125°C.
- Reactants : Isoprene monoepoxide and tert-butyl hypochlorite.
- Procedure : The reactants are dripped onto the heated alumina at a controlled rate with a nitrogen stream to carry the vapors.
- Temperature Control : The top of the column is cooled to -20 to -30°C to condense products.
- Yield : Yields of 37% for this compound and 37% for tiglic aldehyde were reported.
- Isolation : Fractional distillation yields this compound at 41–43°C under 0.5 mmHg.
Alternative Solvent System
- Using carbon tetrachloride (CCl4) as solvent with tert-butyl hypochlorite also yields 29% this compound and 41% tiglic aldehyde.
| Method Variant | Solvent | Chlorinating Agent | Temperature | Yield of this compound | Yield of Tiglic Aldehyde |
|---|---|---|---|---|---|
| Liquid Phase | Chloroform | HCl | 95°C reflux | 23% | 36% |
| Vapor Phase | None (vapor) | tert-Butyl hypochlorite | 125°C (column) | 37% | 37% |
| Vapor Phase Alternative | CCl4 | tert-Butyl hypochlorite | 125°C (column) | 29% | 41% |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-methylcrotonaldehyde, and how can reaction yields be maximized?
The two-step synthesis from isoprene involves epoxidation with peracetic acid to form 3,4-epoxy-3-methyl-1-butene, followed by oxidative chlorination with cupric chloride. Key parameters include maintaining anhydrous conditions during epoxidation and optimizing the CuCl₂ stoichiometry to achieve yields >80%. Post-reaction purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR/Raman Spectroscopy : Identify the conjugated aldehyde (C=O stretch ~1700 cm⁻¹) and chloroalkene (C-Cl stretch ~550–650 cm⁻¹). Scaling factors (e.g., 0.95–0.98 for B3-LYP/6-31G(d)) should be applied to computational harmonic frequencies to match experimental fundamentals .
- NMR : Use deuterated solvents (CDCl₃) to resolve splitting patterns: aldehyde proton (δ 9.5–10.0 ppm) and methyl groups (δ 1.8–2.2 ppm) .
Q. How can impurities in synthesized this compound be identified and mitigated?
Common by-products include unreacted epoxide intermediates or over-chlorinated derivatives. Analytical methods:
- GC-MS : Monitor retention times and fragmentation patterns (e.g., m/z 120 for the parent ion).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 220–250 nm) to resolve polar impurities .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Hybrid DFT functionals (e.g., B3-LYP) with exact-exchange corrections provide accurate thermochemical data (e.g., atomization energies within ±2.4 kcal/mol). Basis sets like 6-311G(df,p) capture electron correlation effects in chloro-alkene systems. For reaction pathways, employ transition-state searches with QST2/QST3 algorithms .
Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?
The electron-withdrawing chloro group activates the α,β-unsaturated aldehyde as a dienophile. Steric hindrance from the methyl group directs endo selectivity. Computational studies (e.g., NBO analysis) can quantify charge distribution at the reaction site. Experimental validation via kinetic isotope effects (KIEs) is recommended .
Q. What strategies resolve contradictions between experimental and computational vibrational data for this compound?
Discrepancies often arise from anharmonicity in experimental vs. harmonic DFT frequencies. Apply empirical scaling factors (e.g., 0.961 for B3-LYP/6-31G(d)) to computed values. For low-frequency modes (<500 cm⁻¹), use relaxed potential energy scans to account for torsional anharmonicity .
Q. How can solvent effects alter the stability and reactivity of this compound in aqueous vs. non-polar environments?
Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde via hydrogen bonding, reducing electrophilicity. In hydrophobic media, the compound undergoes faster [4+2] cycloadditions due to reduced solvation of the conjugated system. Solvent modeling via COSMO-RS or SMD implicit solvation is advised .
Methodological Recommendations
- Synthetic Optimization : Use in situ FTIR to monitor aldehyde formation during chlorination .
- Data Validation : Cross-reference computed UV-Vis spectra (TD-DFT) with experimental λ_max to confirm electronic transitions .
- Contamination Control : Implement solid-phase extraction (C18 cartridges) for trace impurity removal in aqueous workups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
